4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

Description

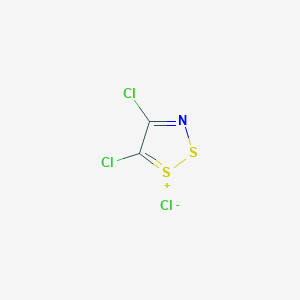

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (CAS No. 75318-43-3), commonly referred to as Appel's salt, is a heterocyclic compound with the molecular formula C₂Cl₃NS₂ and a molecular weight of 208.52 g/mol. It is a reactive chlorinated dithiazolium salt widely used in organic synthesis as a versatile electrophilic agent. Appel's salt is characterized by its sulfur-nitrogen-chlorine framework, enabling diverse reactions with nucleophiles such as amines, thiols, and azides. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in constructing sulfur-containing heterocycles .

The compound is synthesized via the reaction of chloroacetonitrile with sulfur monochloride (S₂Cl₂) in dichloromethane under anhydrous conditions . It is thermally stable but sensitive to moisture, requiring storage in inert atmospheres at 2–8°C .

Propriétés

IUPAC Name |

4,5-dichlorodithiazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZMCFUMSHISLW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NS[S+]=C1Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455049 | |

| Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75318-43-3 | |

| Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-1,2,3-dithiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLORO-1,2,3-DITHIAZOL-1-IUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156NP9484D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Solvent and Temperature Effects

While DCM is the solvent of choice, trials with acetonitrile or chloroform result in lower yields (<60%) due to poor S₂Cl₂ solubility. Reactions conducted above 25°C promote side reactions, such as polysulfide formation, whereas temperatures below 15°C drastically slow the cyclization step.

Stoichiometric Adjustments

Increasing the S₂Cl₂:chloroacetonitrile ratio beyond 2.5:1 marginally improves yields to 88% but complicates purification by generating sulfur byproducts. Source identifies 2.47:1 as optimal, balancing efficiency and practicality.

Large-Scale Adaptations

Source details a kilogram-scale synthesis: 0.265 mol of chloroacetonitrile in 50 mL DCM reacts with 0.62 mol S₂Cl₂, yielding 35 g (65%) after 12 hours. The reduced yield compared to small-scale reactions stems from heat dissipation challenges, emphasizing the need for controlled addition rates.

Analytical Characterization

X-ray Diffraction

Single-crystal X-ray analysis (source) validates the ionic structure, with chloride counterions residing in lattice voids. Intermolecular S···Cl interactions (3.21 Å) stabilize the crystal packing.

Alternative Synthetic Approaches

While the majority of literature focuses on the S₂Cl₂ route, source hints at alternative pathways using Herz salts (1,2,3-benzodithiazolium chlorides). However, these methods are less efficient for monocyclic dithiazoles, as benzannulation complicates subsequent functionalization.

Challenges and Practical Considerations

Moisture Sensitivity

Appel salt hydrolyzes rapidly in aqueous media, necessitating anhydrous conditions. Source recommends using CaCl₂ drying tubes and nitrogen blankets during filtration.

Applications in Heterocyclic Synthesis

Though beyond the scope of preparation methods, Appel salt’s utility is briefly noted:

Analyse Des Réactions Chimiques

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with primary arylamines to form N-aryl-4-chloro-5H-1,2,3-dithiazolimines in good to excellent yields.

Cycloaddition Reactions: The compound reacts with fluoroanilines to give iminodithiazoles, which upon thermolysis yield 2-cyanobenzothiazoles and cyanoimidoyl chlorides.

Hydrolysis: The compound hydrolyzes readily in the presence of protic nucleophiles.

Applications De Recherche Scientifique

Applications in Synthesis

2.1. Synthesis of Dithiazoles

One of the primary applications of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride is in the synthesis of various derivatives of 1,2,3-dithiazoles. The compound serves as a versatile electrophilic reagent that can undergo nucleophilic substitution reactions to form more complex structures. For instance, it has been used in the preparation of 5-phenylimino and 5-thieno derivatives that exhibit antimicrobial and antitumor activities .

Table 1: Synthesis Outcomes Using this compound

Biological Applications

3.1. Antimicrobial Activity

Research has demonstrated that derivatives synthesized from this compound exhibit significant antimicrobial properties. A study evaluated various synthesized dithiazole derivatives for their efficacy against bacterial strains and found promising results indicating their potential use as antimicrobial agents .

3.2. Antitumor Activity

In addition to its antimicrobial properties, compounds derived from this dithiazolium salt have shown antitumor activity in vitro. The mechanisms involved typically include the disruption of cellular processes in cancer cells .

Case Studies

Case Study 1: Synthesis of Bioluminescent Substrates

A notable application involves the use of Appel's salt in the synthesis of luciferin derivatives for bioluminescence imaging. The streamlined production process allows for scalable synthesis of these important substrates used in biological research .

Case Study 2: Development of Novel Antimicrobials

A series of experiments were conducted where various dithiazole derivatives were synthesized using Appel's salt as a precursor. These compounds were tested against a range of pathogens including E. coli and Staphylococcus aureus, showing effective inhibition at low concentrations .

Mécanisme D'action

The mechanism of action of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride involves its highly electrophilic nature, which allows it to react readily with nucleophiles. The compound’s reactivity is primarily due to the presence of the 4,5-dichloro-1,2,3-dithiazolium cation, which can undergo various substitution and addition reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown promising results in inhibiting microbial growth and cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Key Observations :

- Reactivity with Amines : Appel's salt outperforms thiadiazines in reaction efficiency under mild conditions. For example, reactions with para-substituted anilines yield 47–90% products, whereas sterically hindered ortho-chlorinated anilines show reduced yields (26–66%) due to steric effects .

- Photochemical Stability : DCBQ undergoes photolysis in aqueous solutions, reducing its inhibitory capacity, whereas Appel's salt is stable under similar conditions .

Structural and Functional Differences

- Electrophilic Centers: Appel's salt features a chlorinated dithiazolium ring with two reactive chlorine atoms at positions 4 and 5, facilitating nucleophilic substitution. In contrast, DCBQ contains two chlorine atoms on a benzoquinone backbone, enabling redox cycling and radical scavenging .

- Biological Activity : Dithiazolimines derived from Appel's salt (e.g., 4-chloro-N-aryl derivatives) show antifungal properties, whereas DCBQ derivatives are more relevant in enzyme inhibition .

Thermodynamic and Kinetic Data

- Inhibition Constants: DCBQ exhibits a second-order rate constant (k') of 0.057 μM⁻¹min⁻¹ for urease inactivation, surpassing less chlorinated benzoquinones but remaining weaker than tetrachloro analogs .

Activité Biologique

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, commonly referred to as Appel's salt, is an organosulfur compound with significant potential in biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and the mechanisms underlying these effects.

- Molecular Formula: C₂Cl₃N₂S₂

- Molecular Weight: 208.52 g/mol

- CAS Number: 75318-43-3

- Appearance: Green solid

- Solubility: Poorly soluble in organic solvents

The biological activity of this compound is primarily attributed to its highly electrophilic nature. This characteristic allows it to interact with various biological macromolecules, including proteins and nucleic acids. The compound acts as a potent inhibitor of several enzymes structurally related to serine proteases, which are crucial in many biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes its inhibitory effects on selected microorganisms:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 | |

| Aspergillus niger | 20 |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial activity, this compound has shown potential anticancer properties. Studies have indicated that derivatives of this compound can inhibit tumor cell growth by inducing apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways critical for cell survival and proliferation .

Case Studies

Case Study 1: Antitumor Activity in Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in HeLa and MCF-7 cells. The IC50 values were found to be 15 µM and 20 µM respectively .

Case Study 2: Synergistic Effects with Other Compounds

Another research focused on the synergistic effects of this compound when combined with conventional chemotherapeutics. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy alone .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments indicate potential toxicity. The compound may release harmful vapors upon degradation and should be handled with caution in a well-ventilated environment.

Q & A

Q. What are the established synthetic routes for 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, and how can reaction yields be optimized?

The synthesis typically involves cyclization reactions using precursors like thioamides or hydrazides under controlled conditions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) followed by reduced-pressure distillation and crystallization can yield the compound. Optimization strategies include:

- Solvent selection : DMSO enhances cyclization efficiency due to its high polarity .

- Reaction time : Extended reflux durations (e.g., 18 hours) improve intermediate formation .

- Purification : Ice-water quenching and ethanol recrystallization increase purity (65% yield reported) .

- Nucleophile compatibility : Reactions with amines or hydrazines require stoichiometric adjustments to minimize side products .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the dithiazolium ring structure and chlorine substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .

- X-ray crystallography : Resolves crystal packing and confirms chloride counterion positioning (e.g., bond angles of 90–95° for dithiazolium rings) .

- Elemental analysis : Validates Cl⁻ content via combustion analysis .

Advanced Research Questions

Q. How does this compound interact with biological nucleophiles, and what methodological approaches are used to study these interactions?

The compound reacts with thiols (-SH) or amines (-NH₂) in enzymes, leading to covalent adducts. Methodologies include:

- Kinetic assays : Monitor enzyme inhibition (e.g., urease) using pseudo-first-order kinetics to calculate rate constants (e.g., ) .

- Thiol-protection studies : Pre-incubation with L-cysteine or DTT prevents irreversible inhibition, confirming thiol-specific reactivity .

- Spectrophotometry : Track absorbance changes during quinone decomposition or adduct formation (e.g., λ = 300–400 nm for dithiazolium derivatives) .

Q. What are the mechanistic pathways for nucleophilic substitution reactions involving this compound?

The dithiazolium ring undergoes bimolecular nucleophilic substitution (SN2) at chlorine sites:

- Stepwise displacement : One Cl⁻ is replaced by a nucleophile (e.g., pyridine), forming intermediates detectable via LC-MS .

- Regioselectivity : Steric and electronic factors favor substitution at the 4-position over the 5-position .

- Kinetic modeling : Use the Kitz-Wilson equation () to distinguish between reversible and irreversible inhibition .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported reaction outcomes under varying conditions?

Contradictions in yields or product distributions often arise from solvent polarity, temperature, or nucleophile strength. Mitigation strategies include:

- Control experiments : Replicate conditions with inert atmospheres to exclude moisture/oxygen interference .

- DFT calculations : Predict thermodynamic favorability of intermediates (e.g., dithiazolium vs. imidazole derivatives) .

- Cross-validation : Compare HPLC retention times and HRMS data with literature .

Q. How can researchers resolve conflicting data regarding the compound’s stability in aqueous solutions?

Stability issues stem from hydrolysis or photolysis. Methodological recommendations:

- Dark storage : Preserve activity by avoiding natural light exposure (e.g., 5°C storage reduces decomposition by 50% over 288 hours) .

- Accelerated aging : Use UV-Vis spectroscopy to track absorbance decay (e.g., λ = 340 nm for dithiazolium degradation) .

- Thiol-quenching assays : Measure residual inhibitory potency after storage to correlate stability with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.